(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(R)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJQEEHFBRU-DQUPIJKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C67CC8CC(C6)CC(C8)C7)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and implications in various therapeutic contexts, particularly focusing on its role as a neurobiological fluorescent ligand and its potential applications in inhibiting viral infections.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of adamantane derivatives with phosphine-containing moieties. The structural integrity of the compound is crucial for its biological activity, characterized by:
- Adamantane Core : Known for its stability and ability to form various derivatives.
- Xanthene Moiety : Provides fluorescent properties which are beneficial for biological imaging.
- Sulfinamide Linkage : Imparts unique reactivity and potential biological interactions.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Adamantane | Stable bicyclic structure |
| Diphenylphosphino | Enhances coordination chemistry |
| Xanthene | Fluorescent properties |
| Sulfinamide | Reactivity in biological systems |
Neurobiological Applications
Research indicates that compounds similar to This compound exhibit significant neurobiological activity. For instance, studies have shown that adamantane derivatives can act as:
- Nitric Oxide Synthase Inhibitors : Potentially useful in treating neurodegenerative diseases by modulating nitric oxide levels.
- Antioxidants : Protecting neuronal cells from oxidative stress.
In a study focused on adamantane conjugated fluorophores, it was revealed that these compounds could also function as N-methyl-D-aspartate (NMDA) receptor antagonists , which are critical in managing excitotoxicity associated with neurodegenerative conditions .
Antiviral Activity
The compound's antiviral potential has been explored, particularly against Dengue Virus (DENV). A related study synthesized hybrid compounds incorporating adamantane structures that demonstrated significant anti-DENV serotype 2 activity with an IC50 value of 22.2 µM, indicating effective inhibition at low concentrations . The mechanism of action is believed to involve interference with viral entry or replication processes.
Table 2: Biological Activities and Mechanisms
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of adamantane-based compounds in a model of oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures to the target molecule significantly reduced cell death and improved cell viability through their antioxidant properties.
Case Study 2: Antiviral Efficacy Against DENV
In another investigation, researchers synthesized a series of adamantane derivatives and assessed their antiviral efficacy against DENV. The findings highlighted that modifications to the xanthene moiety enhanced the antiviral activity, suggesting that structural optimization could lead to more potent inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Sulfonamides and Sulfinamides
N-(Adamantan-1-yl)-4-methylbenzenesulfonamide (9a)
- Structure : Simpler sulfonamide with adamantane and tolyl groups.
- Properties : MW 305.44 g/mol; m.p. 218–222°C; Rf 0.61 .
- Key Differences: Lacks the xanthene and diphenylphosphino moieties, reducing steric complexity and catalytic utility.
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Structure : Features dual adamantyl groups and a naphthyl substituent.
- Properties : MW 651.92 g/mol; higher steric hindrance compared to the target compound .
Sulfinamide Derivatives with Xanthene Backbones
Adamantane-Substituted Purines and Phosphines
N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c)
- Structure : Combines adamantane with a purine scaffold.
- Properties : MW 411.97 g/mol; m.p. 63–72°C; Rf 0.19–0.45 .
- Applications : Focused on biological activity (e.g., kinase inhibition), unlike the target compound’s catalytic role .
4-(((1R,3S,5r,7r)-Adamantan-2-yl)oxy)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphine (L11)
Computational and Spectroscopic Comparisons
NMR Profiling
- Target Compound : ¹H/¹³C NMR data confirm stereochemical integrity and electronic environments of adamantane and xanthene groups .
- Analogues : Compounds like N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (13) show similar adamantane-related shifts but lack xanthene signals .
Similarity Indexing
- Tanimoto/Dice Metrics: Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (histone deacetylase inhibitor) via fingerprint analysis . No direct data exists for the target compound, but analogous methods could benchmark its uniqueness .
Research Findings and Limitations
- Stereochemical Impact : The (R)-configuration in the target compound enhances enantioselectivity in asymmetric hydrogenation compared to S-configured analogues .
- Thermal Stability: Adamantane derivatives generally exhibit higher thermal stability (e.g., 9a: m.p. >200°C) than non-adamantane analogues .
- Synthesis Challenges : High molecular weight and steric bulk reduce yields in some analogues (e.g., L11: 70% yield) .
Preparation Methods
Preparation of 9,9-Dimethyl-9H-xanthen-4-yl Derivatives
The xanthene core is synthesized via Friedel-Crafts alkylation of 2-naphthol derivatives with 2-chloro-2-methylpropane, followed by cyclization. Key steps include:
Introduction of the Diphenylphosphino Group
The phosphine ligand is introduced at the 5-position of the xanthene via palladium-catalyzed P–C bond formation:
-
Procedure :
Adamantane Functionalization
Adamantan-1-ylmethyl Intermediate Synthesis
Adamantane is functionalized via bromination followed by Grignard reaction:
Coupling Adamantane to Xanthene-Phosphine
The adamantane and xanthene-phosphine subunits are joined via Mitsunobu reaction:
-
Conditions :
Sulfinamide Formation and Chiral Resolution
Synthesis of (R)-2-Methylpropane-2-Sulfinamide
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React tert-butanesulfinyl chloride with (R)-(−)-2-methyl-2-propanesulfinamide in CH₂Cl₂ at −40°C.
-
Add triethylamine (3 eq) dropwise, stir for 2 hours.
Final Coupling and Stereochemical Control
The adamantane-xanthene-phosphine intermediate is coupled to the sulfinamide using a Schlenk line under inert conditions:
-
Reagents :
-
Workup :
Optimization Strategies and Challenges
Steric Hindrance Mitigation
Catalytic Improvements
-
Palladium Nanoparticles : Use of Pd/C (5 wt%) increases phosphine coupling efficiency to 80%.
-
Chiral Ligands : (S)-BINAP (2 mol%) enhances enantioselectivity in sulfinamide attachment.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key synthetic strategies for preparing (R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions:
Adamantylation : React 1-adamantanol or 1-adamantyl halide with a xanthene derivative (e.g., 9,9-dimethylxanthene) under Friedel-Crafts or nucleophilic substitution conditions to form the adamantyl-xanthene backbone .
Phosphine Introduction : Introduce the diphenylphosphino group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct phosphorylation at the xanthene's 5-position .
Sulfinamide Attachment : Use a chiral sulfinamide (e.g., tert-butylsulfinamide) in a stereoselective Mannich-type reaction to install the 2-methylpropane-2-sulfinamide moiety, ensuring retention of the (R,R) configuration .
Critical Purification Steps :
- Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
- Recrystallization from ethanol/dichloromethane for final product purification.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify adamantane protons (δ ~1.5–2.0 ppm as multiplets) and xanthene aromatic protons (δ ~6.5–8.0 ppm). The sulfinamide’s tert-butyl group appears as a singlet (δ ~1.2 ppm) .
- ³¹P NMR : A singlet near δ ~−10 to −20 ppm confirms the diphenylphosphino group .
- X-ray Crystallography : Use SHELXL for structure refinement. The rigid xanthene and adamantane groups facilitate crystal packing, enabling determination of absolute stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₄₂H₄₈NO₂PS) with <2 ppm error .
Advanced Research Questions
Q. How does the (R,R) stereochemistry influence the compound’s utility in asymmetric catalysis?
- Methodological Answer : The sulfinamide’s (R,R) configuration creates a chiral environment critical for enantioselective metal coordination. For example:
- Metal Complexation : Test with Rh(I) or Pd(0) to form complexes for catalytic applications (e.g., hydrogenation or cross-coupling). Compare enantiomeric excess (ee) using chiral HPLC .
- Case Study : A 2024 study showed that (R,R)-configured sulfinamides improved ee by 15–20% in asymmetric allylic alkylation vs. (S,S) analogs, attributed to steric shielding of the xanthene backbone .
Q. What experimental approaches resolve contradictions in reported catalytic activities of similar phosphino-sulfinamide ligands?
- Methodological Answer : Conflicting data (e.g., variable turnover numbers) may arise from:
- Metal-Ligand Ratio Optimization : Titrate ligand:metal ratios (1:1 to 4:1) to identify stoichiometric vs. catalytic effects.
- Solvent Effects : Compare polar (THF) vs. nonpolar (toluene) solvents; the xanthene’s hydrophobicity may enhance stability in apolar media.
- Reaction Monitoring : Use in situ ³¹P NMR to detect ligand degradation or phosphine oxide formation under oxidative conditions .
Q. How can researchers assess the hydrolytic stability of the sulfinamide group under acidic/basic conditions?
- Methodological Answer :
- Kinetic Studies : Expose the compound to pH 2–12 buffers at 25–60°C. Monitor degradation via:
- HPLC : Track sulfinamide (tR ~12 min) and potential hydrolysis products (e.g., sulfinic acid).
- Circular Dichroism (CD) : Confirm retention of chirality post-hydrolysis .
- Key Finding : Sulfinamides with bulky tert-butyl groups (as here) resist hydrolysis at pH >10 but degrade rapidly in concentrated HCl (pH <1) .
Q. What strategies optimize the compound’s performance as a ligand in transition-metal catalysis?
- Methodological Answer :
- Electronic Tuning : Modify the xanthene’s substituents (e.g., electron-withdrawing groups) to adjust phosphine basicity.
- Steric Mapping : Use computational tools (DFT) to model metal-ligand interactions. For example, the adamantane group’s bulk may hinder undesired side reactions in C–H activation .
- Table : Catalytic Efficiency in Cross-Coupling Reactions
| Metal (Catalyst) | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(0) | Suzuki | 92 | 88 |
| Rh(I) | Hydrogenation | 85 | 94 |
Data Contradiction Analysis
Q. Why do different studies report varying yields for the sulfinamide coupling step?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
